molecular formula C5H7NO2 B1582188 2,5-Piperidinedione CAS No. 52065-78-8

2,5-Piperidinedione

Cat. No.: B1582188
CAS No.: 52065-78-8
M. Wt: 113.11 g/mol
InChI Key: ICZVBOAABXHPSZ-UHFFFAOYSA-N
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Description

2,5-Piperidinedione, also known as glutarimide, is an organic compound with the molecular formula C5H7NO2. It is characterized by a six-membered ring containing two carbonyl groups at the 2 and 5 positions. This compound is a white crystalline solid and is known for its applications in various chemical processes .

Mechanism of Action

Target of Action

The primary target of 2,5-Piperidinedione, also known as Piperidine-2,5-dione, is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound interacts with its target, the GABA (A) Receptor, by binding at a distinct binding site associated with a Cl- ionopore . This interaction increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .

Biochemical Pathways

The action of this compound affects the 2-amino-3-hydroxycyclopent-2-enone biosynthesis pathway . This pathway is involved in the synthesis of 5-aminolevulinyl-CoA, a key intermediate in the biosynthesis of heme, a vital component of hemoglobin .

Pharmacokinetics

It’s known that the compound is stable under normal conditions but decomposes under high temperatures . It’s insoluble in water but soluble in organic solvents like ethanol and acetone , which could influence its bioavailability.

Result of Action

Given its interaction with the gaba (a) receptor, it’s likely that the compound has a sedative effect, similar to other compounds that target this receptor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but decomposes under high temperatures . Therefore, the storage and handling conditions of the compound can significantly impact its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Piperidinedione can be synthesized through several methods. One common method involves the oxidation of ®-5-hydroxy-piperidin-2-one using Dess-Martin periodinane in dichloromethane under an inert atmosphere at room temperature . The reaction is typically carried out overnight, followed by filtration and purification steps to obtain the desired product.

Industrial Production Methods: Industrial production of this compound often involves the dehydration of the amide of glutaric acid. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Piperidinedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other piperidine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidinediones and other piperidine derivatives .

Comparison with Similar Compounds

Uniqueness: 2,5-Piperidinedione is unique due to its specific positioning of carbonyl groups, which influences its reactivity and the types of derivatives that can be synthesized from it. This structural uniqueness allows for the development of a wide range of biologically active compounds with diverse applications .

Properties

IUPAC Name

piperidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZVBOAABXHPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336463
Record name 2,5-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52065-78-8
Record name 2,5-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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